molecular formula C10H12ClNO3 B3042493 Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride CAS No. 63617-98-1

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride

Cat. No.: B3042493
CAS No.: 63617-98-1
M. Wt: 229.66 g/mol
InChI Key: JBPPXFLNTLTIEP-UHFFFAOYSA-N
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Description

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride is a chemical compound with the molecular formula C10H12ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an imino group and a methoxy group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride typically involves the reaction of methyl 4-formylbenzoate with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the hydrochloride salt. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2°C to 8°C to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with a purity of 95% or higher .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoate compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in various chemical interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: A precursor in the synthesis of Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride.

    Methoxyamine Hydrochloride: Used in the synthesis of the compound.

    Methyl 4-aminobenzoate: A related compound with an amine group instead of an imino group.

Uniqueness

This compound is unique due to its combination of an imino group and a methoxy group attached to a benzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 4-(C-methoxycarbonimidoyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;/h3-6,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPXFLNTLTIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=C(C=C1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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